2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one
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Overview
Description
2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one is a chemical compound with the molecular formula C10H14N2O. It is a member of the pyrazole family, which is known for its diverse pharmacological properties. This compound has a molecular weight of 178.23 g/mol and is often used in various scientific research applications due to its unique chemical structure and reactivity .
Mechanism of Action
Biochemical Pathways
It’s possible that this compound could interact with multiple biochemical pathways, but more research is needed to confirm this .
Pharmacokinetics
Information about its bioavailability, half-life, metabolism, and excretion is currently unavailable .
Result of Action
As a relatively new compound, further studies are needed to understand its effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one typically involves the reaction of a substituted aniline with triethylamine in the presence of dichloromethane. The reaction is carried out under an ice-water bath, and chloroacetyl chloride is added dropwise to the mixture . This method ensures the formation of the desired pyrazole derivative with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted pyrazole derivatives .
Scientific Research Applications
2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: Known for their diverse applications in organic and medicinal synthesis.
1,3-diaza-2,4-cyclopentadienes: Share similarities in reactivity with pyrazole derivatives.
Imidazole-containing compounds: Exhibit similar biological activities and are used in various therapeutic applications.
Uniqueness
2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties.
Properties
IUPAC Name |
2-(2-methylpyrazol-3-yl)cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-9(6-7-11-12)8-4-2-3-5-10(8)13/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBZZYMFVCZEDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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